An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Thienyl)-4-thiazolemethanamine (CAS 321309-35-7)
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Thienyl)-4-thiazolemethanamine (CAS 321309-35-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Structure
CAS Number: 321309-35-7
IUPAC Name: (2-(Thiophen-2-yl)thiazol-4-yl)methanamine
Synonyms:
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[2-(2-THIENYL)-1,3-THIAZOL-4-YL]METHYLAMINE
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2-(2-Thienyl)-4-thiazolemethanamine
Molecular Formula: C₈H₈N₂S₂
Molecular Weight: 196.29 g/mol
Chemical Structure:
Caption: 2D structure of 2-(2-Thienyl)-4-thiazolemethanamine.
Physicochemical Properties
Direct experimental data for the physicochemical properties of 2-(2-Thienyl)-4-thiazolemethanamine are limited. The following table summarizes computationally predicted values, which can serve as a useful estimation for experimental design.
| Property | Predicted Value | Notes and Considerations |
| Melting Point | Not available | Compounds with similar structures often exhibit melting points in the range of 100-200°C. The hydrochloride salt form is expected to have a significantly higher melting point. |
| Boiling Point | Not available | Likely to decompose at higher temperatures. Boiling point under vacuum would be lower than at atmospheric pressure. For a related compound, 2-thiophenemethanol, the boiling point is 207°C[1]. |
| Solubility | Not available | The presence of the amine group suggests potential solubility in acidic aqueous solutions. Solubility in organic solvents like methanol, ethanol, and DMSO is expected to be higher. The hydrochloride salt would likely exhibit greater water solubility. |
| pKa (amine) | Not available | The primary amine group is expected to have a pKa in the range of 9-10, typical for primary alkylamines. |
| LogP | Not available | The combination of aromatic rings and a polar amine group suggests a moderate LogP value. |
Synthesis and Characterization
A plausible synthetic route for 2-(2-Thienyl)-4-thiazolemethanamine can be extrapolated from literature methods for analogous compounds. One potential pathway involves the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-(2-Thienyl)-4-thiazolemethanamine.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(Thiophen-2-yl)-4-(chloromethyl)thiazole
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To a solution of 2-thiophenecarboxamide (1 equivalent) in a suitable solvent such as ethanol or DMF, add 1,3-dichloroacetone (1.1 equivalents).
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Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into cold water to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum.
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Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 2-(2-Thienyl)-4-thiazolemethanamine
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Dissolve the 2-(Thiophen-2-yl)-4-(chloromethyl)thiazole intermediate (1 equivalent) in a suitable solvent like methanol or ethanol in a sealed pressure vessel.
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Add a large excess of ammonia (as a solution in methanol or as aqueous ammonium hydroxide).
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Heat the mixture at an elevated temperature (e.g., 80-100°C) for several hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and evaporate the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess ammonia and ammonium salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
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The final product can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Characterization Methods
The identity and purity of the synthesized 2-(2-Thienyl)-4-thiazolemethanamine should be confirmed using a combination of the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy will confirm the presence of protons on the thiophene and thiazole rings, as well as the methylene and amine protons, with characteristic chemical shifts and coupling constants.
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¹³C NMR spectroscopy will show the expected number of carbon signals corresponding to the aromatic and aliphatic carbons in the molecule.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecular ion, confirming the elemental composition (C₈H₈N₂S₂).
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Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. The cleavage of the thiazole ring and loss of the amine group are expected fragmentation pathways[2].
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic rings, and C=N and C=C stretching of the thiazole and thiophene rings would be expected.
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Elemental Analysis:
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Combustion analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should match the theoretical values for C₈H₈N₂S₂.
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Potential Biological Significance and Applications
While the specific biological activity of 2-(2-Thienyl)-4-thiazolemethanamine is not extensively documented, the core chemical scaffolds, thiazole and thiophene, are prevalent in a wide range of biologically active molecules.
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Thiazole Derivatives: The thiazole ring is a key structural motif in many pharmaceuticals and bioactive compounds, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties[3][4]. For instance, some thiazole derivatives have been investigated as potential cyclooxygenase-2 (COX-2) specific inhibitors for anti-inflammatory applications[5].
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Thiophene Derivatives: Thiophene-containing compounds are also known for their diverse pharmacological activities. They are integral components of various drugs and are explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Given the presence of both the thiazole and thiophene rings, coupled with a primary amine group which can act as a key pharmacophoric feature, 2-(2-Thienyl)-4-thiazolemethanamine represents a molecule of interest for further investigation in drug discovery and medicinal chemistry. It could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
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Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier if available.
Conclusion
2-(2-Thienyl)-4-thiazolemethanamine (CAS 321309-35-7) is a heterocyclic compound with potential for applications in medicinal chemistry and materials science. While experimental physicochemical data is currently sparse, this guide provides a foundational understanding based on its chemical structure, predicted properties, and the known characteristics of its constituent moieties. The outlined synthetic and analytical methodologies offer a starting point for researchers interested in working with this compound. Further experimental investigation is warranted to fully elucidate its properties and explore its potential biological activities.
References
- Joseph, B., et al. (2014). Mass spectrometry of 2-substituted-4-arylthiazoles. II. Biomedical Mass Spectrometry, 4(5), 251-255.
- Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of N-substituted-2-amino-5-aryl-1, 3, 4-thiadiazole derivatives. Rasayan Journal of Chemistry, 1(4), 790-796.
- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Cisneros-Bosale, M. F., et al. (2018). Biological and Anti-Inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential cyclooxygenase-2 Specific Inhibitors. International Journal of Molecular Sciences, 19(11), 3464.
Sources
- 1. EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - Google Patents [patents.google.com]
- 2. Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- 5. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
